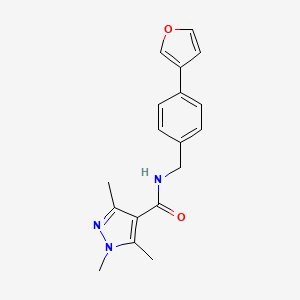

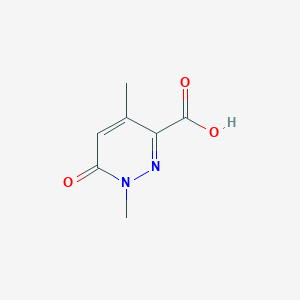

2-(4-Tert-butylphenoxy)-5-nitropyridine

説明

Synthesis Analysis

The synthesis of related compounds like “2-(4-tert-butyl phenoxy) cyclohexanol” involves condensation with phenol and then alkylation on benzene rings . The steric hindrance effect of a substituent namely cyclohexyl helps avoid the generation of ortho-alkylation and meta-alkylation isomers .Molecular Structure Analysis

While the molecular structure of “2-(4-Tert-butylphenoxy)-5-nitropyridine” is not directly available, related compounds like “2-(4-Tert-butylphenoxy)cyclohexanol” have a molecular formula of C16H24O2 .科学的研究の応用

Parkinson’s Disease Treatment

The compound can be used in the treatment of Parkinson’s disease (PD). A combination of monoamine oxidase B (MAO B) inhibition with histamine H3 receptor (H3R) antagonism could have positive effects on dopamine regulation . This dual-target approach could potentially improve the symptoms of PD .

Antagonist for Histamine H3 Receptor

The compound can act as an antagonist for the histamine H3 receptor . This could potentially be useful in treating conditions related to the histamine system, such as allergies or inflammatory responses .

Inhibitor for Monoamine Oxidase B

The compound can also act as an inhibitor for monoamine oxidase B . This could potentially be useful in treating conditions related to the monoamine oxidase system, such as depression or anxiety .

Organic Coating Material

The compound can be used as an organic coating material in the paint industry . It can be used in boat paint and building coating materials .

Epoxy Reactive Diluent

The compound can be used as an epoxy reactive diluent . This could potentially be useful in the production of epoxy resins, which have applications in a wide range of industries .

Steric Hindrance Effect

The compound can be used in reactions where a steric hindrance effect is desired . This could potentially be useful in synthetic chemistry, where the steric hindrance effect can be used to control the outcome of reactions .

Safety and Hazards

作用機序

Target of Action

Compounds with a similar structure, such as 4-tert-butylphenoxyalkoxyamines, have been shown to interact with monoamine oxidase b (mao b) and histamine h3 receptors (h3r) . These targets play crucial roles in dopamine regulation, which is essential for various neurological functions .

Mode of Action

For instance, 4-tert-butylphenoxyalkoxyamines inhibit MAO B and antagonize H3R, which could have positive effects on dopamine regulation .

Biochemical Pathways

Compounds with similar structures have been found to impact pathways related to dopamine regulation . By inhibiting MAO B and antagonizing H3R, these compounds can potentially affect the synthesis, release, and reuptake of dopamine .

Result of Action

Based on the known actions of similar compounds, it can be inferred that this compound might have potential effects on dopamine regulation . This could potentially lead to changes in neurological functions, given the crucial role of dopamine in these processes .

特性

IUPAC Name |

2-(4-tert-butylphenoxy)-5-nitropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-15(2,3)11-4-7-13(8-5-11)20-14-9-6-12(10-16-14)17(18)19/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSIFRRVTNAEBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Tert-butylphenoxy)-5-nitropyridine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2434344.png)

![4-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2434346.png)

![3-[3-(4-methylpiperidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2434352.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(isopropylthio)benzamide](/img/structure/B2434359.png)

![5-[4-(Propan-2-yl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2434361.png)

![1-(4-Fluorophenyl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]cyclopropane-1-carboxamide](/img/structure/B2434365.png)

![(Z)-3-[4-[Benzyl(ethyl)amino]phenyl]-2-cyano-N-octylprop-2-enamide](/img/structure/B2434366.png)